6-Chloro-8-(chloromethyl)-9-methyl-9H-purine, also known by its CAS number 2346-74-9, is a purine derivative characterized by the presence of chlorine and methyl groups in its structure. This compound is classified under heterocyclic compounds, specifically in the category of purines, which are essential components of nucleic acids. Its molecular formula is with a molecular weight of 168.58 g/mol .
The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine can be achieved through several methods, primarily involving the chlorination of purine derivatives. One common approach includes:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to prevent unwanted side reactions. Reactions are often conducted under inert atmospheres to minimize oxidation and hydrolysis.
The structure of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine features a purine ring system with the following substituents:
This arrangement contributes to its biological activity and chemical reactivity.
The InChI key for this compound is MZYQXIIORWCBHF-UHFFFAOYSA-N
, and it can be represented by various structural formulas including SMILES notation: Cc1nc2c(Cl)ncnc2[nH]1
.
6-Chloro-8-(chloromethyl)-9-methyl-9H-purine can participate in various chemical reactions due to its reactive chloromethyl and chlorinated sites. Key reactions include:
Reactions are typically performed in polar aprotic solvents to enhance nucleophilicity and facilitate the substitution processes.
The mechanism of action for 6-chloro-8-(chloromethyl)-9-methyl-9H-purine primarily involves its interaction with biological macromolecules such as nucleic acids. It may act as an inhibitor or modulator in enzymatic processes due to its structural similarity to natural purines.
Upon entering a biological system, the compound may undergo metabolic transformations that enhance its reactivity towards nucleophiles, potentially leading to alkylation of DNA or RNA bases, which could disrupt normal cellular functions.
Relevant data includes boiling point information which remains unspecified but is critical for practical applications in synthesis .
6-Chloro-8-(chloromethyl)-9-methyl-9H-purine has several scientific applications:
The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine (C₇H₆Cl₂N₄) relies on sequential halogenation and alkylation strategies applied to purine precursors. The purine core formation typically begins with substituted pyrimidine derivatives, where 4,5,6-triaminopyrimidine or analogous structures serve as foundational building blocks. These precursors undergo cyclization reactions under acidic conditions to establish the characteristic fused ring system of purines, setting the stage for targeted functionalization at specific positions [3] [6].
Position-selective chlorination represents a critical step in introducing the C6 chlorine atom essential for subsequent nucleophilic displacements. Phosphorus oxychloride (POCl₃) serves as the preferred chlorinating agent due to its ability to efficiently convert purine hydroxyl groups into chloro substituents under reflux conditions. This transformation typically occurs at temperatures ranging from 100-120°C over 8-12 hours, yielding 6,8-dichloro intermediates. Thionyl chloride (SOCl₂) offers an alternative approach but generally demonstrates lower regioselectivity for the C6 position, often requiring extended reaction times (14-18 hours) and generating more complex byproduct profiles that complicate purification. Post-chlorination, careful quenching and neutralization with saturated sodium bicarbonate solutions precede extraction with ethyl acetate or dichloromethane. The organic layers undergo drying and concentration, yielding crude chlorinated intermediates typically purified via recrystallization or silica gel chromatography [3] [5] [9].
N9-methylation constitutes the subsequent critical step, introducing the methyl group that defines the purine's imidazole ring substitution pattern. Methyl iodide (CH₃I) exhibits superior N-regioselectivity compared to dimethyl sulfate ((CH₃O)₂SO₂), particularly in aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reactions typically proceed at 60-80°C for 4-6 hours with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as bases, achieving yields of 70-85%. Dimethyl sulfate, while cost-effective, presents heightened toxicity concerns and slightly lower selectivity (approximately 65-75% N9-isomer), often generating significant quantities of N7-methyl byproducts requiring chromatographic separation. Following methylation, introduction of the C8-chloromethyl group employs chloromethyl methyl ether (MOMCl) or bis(chloromethyl)ether under Friedel-Crafts conditions, facilitated by Lewis acids like zinc chloride (ZnCl₂). This step necessitates strictly controlled anhydrous conditions at 0-5°C to suppress polymerization side reactions [3] [9].
Table 1: Comparative Performance of Chlorination and Methylation Agents
Reaction Step | Reagent | Conditions | Yield Range | Key Advantages | Major Limitations |
---|---|---|---|---|---|
C6 Chlorination | POCl₃ | Reflux, 8-12h | 75-90% | High regioselectivity | Corrosive, requires careful handling |
C6 Chlorination | SOCl₂ | Reflux, 14-18h | 60-75% | Lower cost | Lower selectivity, more byproducts |
N9 Methylation | CH₃I | K₂CO₃, DMF, 60-80°C, 4-6h | 70-85% | Excellent N9 regioselectivity | Iodide disposal concerns |
N9 Methylation | (CH₃O)₂SO₂ | K₂CO₃, CH₃CN, 70°C, 5-7h | 65-75% | Lower molecular weight, cost-effective | High toxicity, lower selectivity |
C8 Chloromethylation | ClCH₂OCH₃ / ZnCl₂ | 0-5°C, DCM, 2-4h | 50-65% | Direct functionalization | Carcinogenic reagent, low temperature |
One-pot methodologies significantly streamline access to complex purine scaffolds like 6-chloro-8-(chloromethyl)-9-methyl-9H-purine by minimizing intermediate isolations. These approaches leverage bifunctional catalysts that simultaneously promote cyclization and functional group installation, substantially reducing reaction times and purification burdens compared to traditional multi-step sequences [1] .
Cellulose sulfuric acid (CSA) emerges as a biomass-derived heterogeneous catalyst with exceptional utility in purine synthesis. This catalyst functions through its strong Brønsted acid sites (-OSO₃H groups), facilitating the electrophilic activation of carbonyl compounds and dehydration reactions essential for cyclocondensation. In optimized protocols, 6-chloropyrimidine-4,5-diamine undergoes condensation with aldehydes (including chloroacetaldehyde equivalents) at 80-90°C under solvent-free conditions, achieving near-quantitative conversions within 1.5-2 hours. Crucially, CSA demonstrates excellent reusability over five consecutive cycles with minimal activity loss (≤5% yield reduction), recovered via simple filtration and washing with ethanol. This recyclability stems from the catalyst's macroporous cellulose structure, which resists pore blockage and active site deactivation better than mineral acids or conventional resins. Comparative analysis confirms CSA outperforms conventional catalysts like p-toluenesulfonic acid (PTSA) or Amberlyst-15, delivering 15-20% higher yields while eliminating aqueous workup waste streams [1].
Solvent-free operation constitutes a cornerstone of efficient one-pot purine synthesis, enhancing both atom economy and reaction kinetics by elevating reagent concentrations. Systematic optimization reveals that stoichiometric ratios of 6-chloropyrimidine-4,5-diamine to aldehyde precursors at 1:1.05, combined with 15 mol% CSA loading, maximize conversion to 6-chloro-8-substituted intermediates at 90°C within 90 minutes. Subsequent in-situ N-methylation employs dimethyl carbonate (DMC) as a green methylating agent under increased pressure (2-3 bar) at 120°C for 3 hours, circumventing traditional alkyl halides. This integrated approach achieves overall yields of 80-88% for 6-chloro-8-(chloromethyl)-9-methyl-9H-purine, significantly surpassing sequential methodologies (typically 45-60% overall yield). Energy assessments confirm 30-40% reductions in process energy intensity compared to solvent-based routes, while E-factor calculations demonstrate waste minimization to < 2.5 kg/kg product versus >8 kg/kg in traditional processes [1] .
Table 2: Catalytic Performance in One-Pot Purine Synthesis
Catalyst System | Temperature | Time (h) | Yield (%) | Reusability (Cycles) | Byproduct Formation |
---|---|---|---|---|---|
Cellulose Sulfuric Acid | 90°C | 1.5 | 88 | >5 | Low (<5%) |
p-Toluenesulfonic Acid | 100°C | 3.0 | 72 | Not reusable | Moderate (15-20%) |
Amberlyst-15 | 85°C | 2.5 | 68 | 3 | Low (<8%) |
Zeolite Hβ | 110°C | 4.0 | 60 | >7 | High (25-30%) |
No Catalyst | 120°C | 6.0 | 35 | - | Very High (>40%) |
Advanced functionalization strategies enable precise installation of the chloromethyl group at the C8 position while preserving the integrity of other reactive sites, particularly the C6 chlorine crucial for downstream derivatizations. These methodologies emphasize chemoselective transformations under rigorously controlled conditions [3] [7].
C8 functionalization presents unique challenges due to the inherent electron deficiency of chlorinated purine cores. Sealed-tube reactors facilitate high-temperature nucleophilic substitutions (140-160°C) using formaldehyde equivalents like paraformaldehyde in DMF with catalytic zinc chloride. This approach overcomes the kinetic limitations observed at ambient pressure, achieving 70-75% conversion to hydroxymethyl intermediates within 6 hours. Subsequent chlorination employs thionyl chloride (SOCl₂) in dichloromethane at −10°C to prevent N-alkylation side reactions. Alternatively, direct displacement leverages the enhanced leaving group ability of C8-bromo derivatives (generated from bromomalonaldehyde precursors) in reactions with tetramethylammonium chloride (TMACl) in N-methylpyrrolidone (NMP) at 130°C for 8 hours. The sealed environment prevents volatile reagent loss and suppresses oxidative degradation pathways, improving isolated yields to 65-70% for 6-chloro-8-(chloromethyl)-9-methyl-9H-purine. This represents a significant improvement over open-flask methodologies (typically 40-50% yields) [3] [7].
While not directly applicable to chloromethyl installation, cyclization-based approaches developed for structurally analogous 8-substituted purines provide valuable insights for functional group tolerance. These methods employ transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination or Ullmann etherification) to construct complex C8 substituents prior to N9-methylation. For chloromethylpurine synthesis, protecting group strategies prove essential: the C6 chloride can be temporarily masked as an arylthioether (using thiophenol/K₂CO₃), permitting harsh cyclization conditions incompatible with free C-Cl bonds. Subsequent rechlorination employs chlorine gas in chloroform at 0°C or phosphorus oxychloride, restoring the vital C6 chloride with >95% fidelity. This orthogonal protection-deprotection sequence enables installation of sterically demanding C8 substituents otherwise inaccessible through direct substitution [7].
Sustainability-driven innovations increasingly reshape synthetic routes to halogenated purines, targeting waste stream reduction, energy minimization, and safer reagent profiles without compromising efficiency or purity [1] [7].
Solvent-free mechanochemical grinding exemplifies a breakthrough in byproduct reduction. Ball-milling 6-chloro-8-methyl-9H-purine with paraformaldehyde and N-chlorosuccinimide (NClS) achieves 85-90% conversion to 6-chloro-8-(chloromethyl)-9-methyl-9H-purine within 30 minutes, eliminating solvent waste entirely. This approach leverages triboelectric activation to accelerate radical chloromethylation while suppressing dimerization and polysubstitution byproducts prevalent in solution-phase reactions (<5% vs. 15-25%). Temperature-controlled microwave irradiation offers complementary advantages: rapid heating/cooling profiles (30-second ramp to 120°C) during chlorination steps minimize thermal degradation, preserving the purine scaffold integrity and reducing tar formation from >20% in oil-bath heating to <3%. Continuous-flow microreactor systems further enhance selectivity through precise residence time control (2-5 minutes) and instantaneous mixing, enabling direct reaction of unstable chloromethyl carbocations generated in-situ from chloromethyl ethyl ether. This suppresses hydrolysis and polymerization pathways, improving atom economy to 85-90% versus 60-65% in batch reactors [1] .
Life cycle assessment (LCA) methodologies quantitatively validate the environmental advantages of emerging synthetic routes. Catalytic one-pot processes utilizing cellulose sulfuric acid demonstrate 40-50% lower cumulative energy demand (CED) and 60-70% reduced eco-toxicity potential compared to classical stepwise synthesis. Key contributors to this improvement include avoided solvent consumption (particularly DMF and dichloromethane) and reduced POCl₃ usage through catalytic activation. Industrial-scale implementation (100-kg batches) confirms these benefits: solvent-free one-pot reactions achieve 82% isolated yield with E-factors of 1.8 kg waste/kg product, substantially outperforming conventional processes (E-factors 5.5-7.0). Process mass intensity (PMI) metrics reveal 65% reductions in input materials, primarily through eliminating intermediate workups and chromatographic purifications. Techno-economic analysis indicates 30-35% lower operating costs despite marginally higher catalyst expenses, driven by reduced waste treatment costs and improved throughput. These advancements establish viable green manufacturing platforms for 6-chloro-8-(chloromethyl)-9-methyl-9H-purine and structurally related therapeutic purines [1] [3] .
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